molecular formula C22H27NO6 B4301380 ethyl 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-ethoxyphenyl)propanoate

ethyl 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-ethoxyphenyl)propanoate

Cat. No. B4301380
M. Wt: 401.5 g/mol
InChI Key: CQGWGZLWANSKTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-ethoxyphenyl)propanoate, commonly known as DDEP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of DDEP is not fully understood. However, studies have suggested that it may inhibit the activity of enzymes involved in cell proliferation and induce apoptosis in cancer cells. In addition, DDEP has been found to interact with DNA and RNA, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
Studies have shown that DDEP has low toxicity and is well-tolerated in animals. However, further studies are needed to determine its toxicity in humans. DDEP has been found to have a low binding affinity to plasma proteins, which may contribute to its high bioavailability. In addition, DDEP has been found to be rapidly metabolized in the liver, which may limit its effectiveness in vivo.

Advantages and Limitations for Lab Experiments

DDEP has several advantages for use in lab experiments. It is easy to synthesize and has high purity and stability. In addition, it has low toxicity and is well-tolerated in animals. However, DDEP has some limitations for use in lab experiments. It has poor water solubility, which may limit its use in aqueous systems. In addition, its rapid metabolism in the liver may limit its effectiveness in vivo.

Future Directions

There are several future directions for research on DDEP. In the field of medicinal chemistry, further studies are needed to determine the mechanism of action of DDEP and its effectiveness in vivo. In addition, studies are needed to optimize the synthesis method of DDEP to achieve higher yields and purity.
In the field of materials science, further studies are needed to determine the suitability of DDEP for use in organic electronic devices. In addition, studies are needed to optimize the processing conditions for DDEP to achieve better performance in organic electronic devices.
Conclusion:
In conclusion, DDEP is a synthetic compound that has potential applications in various scientific fields. Its synthesis method has been optimized to achieve high yields and purity. DDEP has been found to have anticancer properties and potential use in the fabrication of organic electronic devices. Further research is needed to determine its mechanism of action, toxicity, and effectiveness in vivo, as well as to optimize its synthesis and processing conditions.

Scientific Research Applications

DDEP has been found to have potential applications in various scientific fields. In the field of medicinal chemistry, DDEP has been studied for its anticancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DDEP has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
In the field of materials science, DDEP has been studied for its potential use in the fabrication of organic electronic devices. It has been found to exhibit good thermal stability, high solubility, and good film-forming properties, making it a promising candidate for use in organic electronic devices.

properties

IUPAC Name

ethyl 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-ethoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO6/c1-5-28-17-10-7-15(8-11-17)18(14-21(24)29-6-2)23-22(25)16-9-12-19(26-3)20(13-16)27-4/h7-13,18H,5-6,14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGWGZLWANSKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC(=O)OCC)NC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propionic acid, 3-(3,4-dimethoxybenzoylamino)-3-(4-ethoxyphenyl)-, ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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